Benzeneacetonitrile, alpha-((((dimethylamino)carbonyl)oxy)imino)-C145
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Overview
Description
A 740 is a biochemical.
Scientific Research Applications
1. Calcium Channel Antagonistic Activities
Benzeneacetonitrile derivatives, specifically α-alkyl-α-[(phenoxypropylamino)propyl]benzeneacetonitrile derivatives, have been researched for their calcium channel antagonistic activities. These compounds, with various substituents, showed significant Ca2+-antagonistic activity, influenced by the substitution patterns on the benzeneacetonitrile moiety, the quaternary carbon atom, and the phenoxy moiety (Mitani et al., 1988).
2. Pharmacological Activities
The pharmacological activities of α-isopropyl-α-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives have been studied. These compounds, synthesized as variations of verapamil, a known Ca2+-antagonist, exhibited α-blocking activity along with Ca2+-antagonistic activity. The activity levels varied based on the substituent on the amino nitrogen atom and the carbon chain lengths (Mitani et al., 1988).
3. Reactions with GRIGNARD Reagents
Research has been conducted on the reactions of arylhydrazones of certain α-cyanoketones, including benzeneacetonitrile derivatives, with GRIGNARD reagents. These reactions yield various products, including cyanocarbinols and imino derivatives, showcasing the compound's reactivity and potential for chemical synthesis applications (Elnagdi et al., 1972).
4. Crystal Structure Analysis
The crystal structure of derivatives of benzeneacetonitrile, such as (E)-1-(2,5-Dichloro-3-thienyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, has been analyzed. The study of these structures provides insight into molecular geometry, intermolecular interactions, and potential for further chemical applications (Dutkiewicz et al., 2010).
5. Seed Safeners for Agriculture
Benzeneacetonitrile derivatives have been evaluated as seed safeners in agriculture. For example, studies have shown that CGA-43089, a benzeneacetonitrile derivative, can reduce the phytotoxicity of various herbicides to grain sorghum, indicating its potential use in protecting crops (Chang & Merkle, 1982).
6. Chemical Synthesis and Stability Studies
Research on the synthesis and stability of α-oxoketene-pyridine zwitterions involving benzeneacetonitrile derivatives has been conducted. This includes the first example of a stable zwitterion obtained from a true alpha-oxoketene, contributing to our understanding of zwitterionic compounds and their stability (Kollenz et al., 2001).
Properties
CAS No. |
25900-68-9 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
[(E)-[cyano(phenyl)methylidene]amino] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H11N3O2/c1-14(2)11(15)16-13-10(8-12)9-6-4-3-5-7-9/h3-7H,1-2H3/b13-10- |
InChI Key |
OLJIJBWFHVOPFH-RAXLEYEMSA-N |
Isomeric SMILES |
CN(C)C(=O)O/N=C(/C#N)\C1=CC=CC=C1 |
SMILES |
CN(C)C(=O)ON=C(C#N)C1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(=O)ON=C(C#N)C1=CC=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 740; A-740; A740 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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